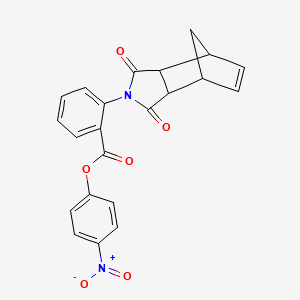![molecular formula C12H10N4O4S B12462265 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12462265.png)
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a hydroxypyrimidinyl group, a nitrophenyl group, and an acetamide linkage. The unique structural features of this compound make it an interesting subject for chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide typically involves the reaction of 4-hydroxypyrimidine-2-thiol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypyrimidinyl group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
Applications De Recherche Scientifique
2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The hydroxypyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions or forming covalent bonds with target proteins. The acetamide linkage provides stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Comparison
Compared to similar compounds, 2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide is unique due to the presence of the hydroxypyrimidinyl group, which imparts distinct chemical and biological properties. The nitrophenyl group also differentiates it from other compounds, providing unique redox and binding characteristics. These features make it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H10N4O4S |
|---|---|
Poids moléculaire |
306.30 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H10N4O4S/c17-10-4-5-13-12(15-10)21-7-11(18)14-8-2-1-3-9(6-8)16(19)20/h1-6H,7H2,(H,14,18)(H,13,15,17) |
Clé InChI |
KZTYCZNHXYEJBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B12462185.png)

![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B12462197.png)

![N-[5-({2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12462207.png)

![N-[(4-methylsulfanylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B12462215.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B12462216.png)
![2-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-4-propylphenol](/img/structure/B12462217.png)



![Methyl 4-ethyl-5-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12462257.png)

